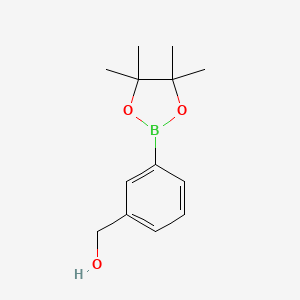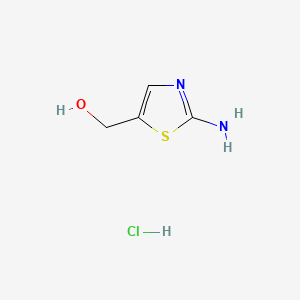
(3-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)méthanol
Vue d'ensemble
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H19BO3 and its molecular weight is 234.102. The purity is usually 95%.
BenchChem offers high-quality (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protodéboronation Catalytique
Les esters boroniques de pinacol, y compris l'ester boronique de pinacol d'acide 3-hydroxyméthylphénylboronique, sont des blocs de construction très précieux en synthèse organique. Ils sont utilisés dans la protodéboronation catalytique des esters boroniques alkyles 1°, 2° et 3°. Ce processus fait partie de l'hydrométhylation formelle des alcènes anti-Markovnikov, une transformation précieuse en synthèse organique .
Systèmes de Libération de Médicaments
L'ester boronique de pinacol d'acide 3-hydroxyméthylphénylboronique a été utilisé pour modifier l'acide hyaluronique (HA) afin de créer un système de libération de médicaments sensible aux espèces réactives de l'oxygène (ROS). La curcumine (CUR) a été encapsulée dans ce système pour former des nanoparticules chargées de curcumine (HA@CUR NPs). Ce système peut libérer rapidement la CUR dans un environnement ROS, ce qui est bénéfique pour le traitement de maladies comme la parodontite .
Réaction de Couplage Croisé de Suzuki-Miyaura
Ce composé est utilisé dans la réaction de couplage croisé de Suzuki-Miyaura, un type de réaction de couplage croisé catalysée au palladium, utilisée en synthèse organique pour la synthèse de liaisons carbone-carbone .
Synthèse des Éthylidènedihydroindolones
Les éthylidènedihydroindolones sont des agents néoplasiques potentiels. L'ester boronique de pinacol d'acide 3-hydroxyméthylphénylboronique est utilisé dans leur préparation .
Synthèse des Dérivés de Dihydropyrroloisoquinoléine
Ces dérivés peuvent être utilisés comme échafaudages pour préparer des analogues de la lamellarine par le biais de réactions de bromation régiosélective et de couplage croisé de Suzuki. Le composé joue un rôle crucial dans leur synthèse
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as a boronic ester, is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .
Mode of Action
The mode of action of 3-Hydroxymethylphenylboronic acid pinacol ester involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the boronic ester is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally considered to be stable and readily prepared .
Result of Action
The result of the action of 3-Hydroxymethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This enables the synthesis of a wide variety of organic compounds, contributing to fields such as medicinal chemistry, materials science, and more .
Action Environment
The action of 3-Hydroxymethylphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Also, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . Therefore, the reaction conditions, including the solvent, temperature, and pH, can significantly impact the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
The specific cellular effects of 3-Hydroxymethylphenylboronic Acid Pinacol Ester are not well studied. Boronic esters are known to influence cell function through their interactions with various biomolecules. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are known for their stability . They are usually bench stable, easy to purify, and often even commercially available .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3-Hydroxymethylphenylboronic Acid Pinacol Ester within cells and tissues are not well studied. Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to interact with various compartments or organelles .
Propriétés
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJJQAFTXUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656787 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443776-76-9 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxymethylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)


![Triazole-[13C2,15N2]](/img/structure/B591557.png)
